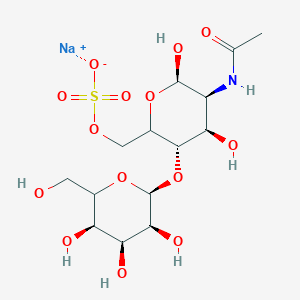

N-Acetyllactosamine 6-Sulfate Sodium Salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Acetyllactosamine 6-Sulfate Sodium Salt is an organic salt composed of N-acetyllactosamine 6-sulfate and sodium ions. It is commonly used in biochemical research, particularly in the study of glycoprotein interactions and signal transduction. This compound serves as a model for sugar chain modifications and is utilized to investigate cell-to-cell interactions .

準備方法

Synthetic Routes and Reaction Conditions

The preparation of N-Acetyllactosamine 6-Sulfate Sodium Salt typically involves the introduction of a sulfate group into the N-acetyllactosamine molecule, followed by a reaction with sodium hydroxide to form the sodium salt. The synthetic route can be summarized as follows:

Sulfation: N-Acetyllactosamine is treated with a sulfating agent, such as sulfur trioxide-pyridine complex, under controlled conditions to introduce the sulfate group at the 6-position.

Neutralization: The resulting N-Acetyllactosamine 6-sulfate is then neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Sulfation: Large quantities of N-Acetyllactosamine are sulfated using industrial-grade sulfating agents.

Purification: The crude product is purified through crystallization or chromatography to obtain high-purity this compound.

化学反応の分析

Types of Reactions

N-Acetyllactosamine 6-Sulfate Sodium Salt undergoes various chemical reactions, including:

Substitution Reactions: The sulfate group can be substituted with other functional groups under specific conditions.

Hydrolysis: The compound can be hydrolyzed to yield N-Acetyllactosamine and sulfuric acid.

Common Reagents and Conditions

Sulfating Agents: Sulfur trioxide-pyridine complex is commonly used for sulfation.

Neutralizing Agents: Sodium hydroxide is used for neutralization.

Hydrolysis Conditions: Acidic or basic conditions can facilitate hydrolysis.

Major Products Formed

Substitution Products: Depending on the substituent introduced, various derivatives of N-Acetyllactosamine can be formed.

Hydrolysis Products: N-Acetyllactosamine and sulfuric acid are the primary products of hydrolysis.

科学的研究の応用

Screening and Diagnosis of Morquio A Syndrome

N-Acetyllactosamine 6-Sulfate Sodium Salt is utilized in the screening and diagnosis of Morquio A syndrome (MPS IVA). This lysosomal storage disorder is characterized by the accumulation of keratan sulfate due to the deficiency of the enzyme N-acetylgalactosamine-6-sulfate sulfatase. The compound is employed in validation studies for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays aimed at detecting relevant disaccharides from keratan sulfate, serving as biomarkers for the disease .

Biomarker Research

The compound's role extends to biomarker research, where it assists in identifying specific glycosaminoglycans that are altered in various diseases. For instance, studies have demonstrated its utility in analyzing changes in glycosylation patterns associated with cancer progression and other pathological conditions .

Galectin Binding Studies

This compound serves as a ligand for galectins, a family of carbohydrate-binding proteins implicated in numerous biological processes including cell adhesion, apoptosis, and immune response modulation. Recent studies have focused on modifying this compound to enhance its binding affinity to galectins, which could lead to novel therapeutic strategies against cancer .

Glycosylation Studies

The compound is also significant in glycosylation research, where it acts as an acceptor substrate for glycosyltransferases. This property facilitates the study of glycan biosynthesis pathways and their implications in health and disease .

Chemical Synthesis

This compound has been utilized as a building block in the synthesis of more complex oligosaccharides and glycoconjugates. Its sulfation at specific positions allows for the creation of derivatives with tailored properties for various applications in drug development and delivery systems .

Toxicological Studies

Although primarily used for its biochemical applications, preliminary toxicological evaluations indicate that this compound exhibits a favorable safety profile when administered at appropriate doses, making it a candidate for further exploration as a therapeutic agent .

Data Tables

Case Studies

- Morquio A Syndrome Diagnosis : A study validated an LC-MS/MS assay using this compound to detect keratan sulfate disaccharides, demonstrating its effectiveness as a diagnostic tool for MPS IVA patients .

- Galectin Binding Enhancement : Research reported modifications of N-Acetyllactosamine derivatives that significantly increased binding affinity to human Galectin-3, suggesting potential therapeutic applications in cancer treatment .

作用機序

N-Acetyllactosamine 6-Sulfate Sodium Salt exerts its effects by interacting with specific molecular targets and pathways:

Glycoprotein Interactions: The compound binds to glycoproteins, influencing their structure and function.

Signal Transduction: It modulates signal transduction pathways by affecting glycoprotein-mediated signaling.

Enzyme Substrate: The compound acts as a substrate for enzymes such as fucosyltransferases and sialyltransferases, facilitating the study of these enzymes’ activities.

類似化合物との比較

Similar Compounds

N-Acetyllactosamine: A precursor to N-Acetyllactosamine 6-Sulfate Sodium Salt, lacking the sulfate group.

N-Acetylglucosamine 6-Sulfate: Similar in structure but differs in the sugar moiety.

Keratan Sulfate: A larger glycosaminoglycan containing N-Acetyllactosamine 6-Sulfate units.

Uniqueness

This compound is unique due to its specific sulfation at the 6-position, which imparts distinct biochemical properties. This modification enhances its utility in studying glycoprotein interactions and signal transduction, making it a valuable tool in biochemical research .

生物活性

N-Acetyllactosamine 6-Sulfate Sodium Salt (CAS 145447-78-5) is a sulfated derivative of N-acetyllactosamine, a disaccharide composed of N-acetyl-D-galactosamine and D-glucose. Its biological activity is primarily attributed to its structural properties, which allow it to interact with various biological systems, particularly in the context of glycosaminoglycan metabolism and disease biomarkers.

This compound exhibits significant biological activities due to its ability to act as a substrate for various enzymes involved in glycosaminoglycan metabolism. It is particularly relevant in the study and diagnosis of mucopolysaccharidosis type IVA (Morquio A syndrome), a genetic disorder caused by the deficiency of the enzyme N-acetylgalactosamine-6-sulfate sulfatase (GALNS) .

Biological Activities

- Enzyme Substrate :

- Diagnostic Applications :

- Cancer Research :

Case Study 1: Morquio A Syndrome Diagnosis

A study validated an LC-MS/MS assay using this compound to identify biomarkers for Morquio A syndrome. The assay demonstrated high sensitivity and specificity, allowing for effective screening in clinical settings .

Case Study 2: Cancer Biomarker Exploration

In research involving ovarian cancer sera, N-acetyllactosamine derivatives were evaluated for their ability to serve as acceptors for fucosyltransferases. The findings indicated that these compounds could be leveraged for developing novel diagnostic tools or therapeutic strategies targeting tumor glycosylation patterns .

Research Findings

Recent studies highlight the importance of sulfate groups in modulating the biological activity of glycosaminoglycans and their derivatives. The presence of sulfate groups influences interactions with proteins and other biomolecules, impacting processes such as cell signaling and adhesion .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Substrate | Acts as a substrate for GALNS, aiding in glycosaminoglycan metabolism |

| Diagnostic Biomarker | Used in assays for early diagnosis of Morquio A syndrome |

| Cancer Research | Potential application in identifying fucosyltransferase activity in tumors |

特性

IUPAC Name |

sodium;[(3S,4R,5S,6R)-5-acetamido-4,6-dihydroxy-3-[(2S,3S,4S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO14S.Na/c1-4(17)15-7-9(19)12(6(27-13(7)22)3-26-30(23,24)25)29-14-11(21)10(20)8(18)5(2-16)28-14;/h5-14,16,18-22H,2-3H2,1H3,(H,15,17)(H,23,24,25);/q;+1/p-1/t5?,6?,7-,8-,9+,10-,11-,12+,13+,14-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYBYWGBGWQCPKW-NVKSKNAHSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)COS(=O)(=O)[O-])OC2C(C(C(C(O2)CO)O)O)O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1[C@H]([C@@H](C(O[C@H]1O)COS(=O)(=O)[O-])O[C@H]2[C@H]([C@H]([C@H](C(O2)CO)O)O)O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24NNaO14S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。